5-Chloro-6-methyluracil

Descripción general

Descripción

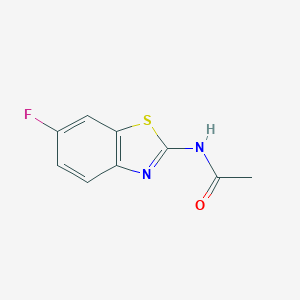

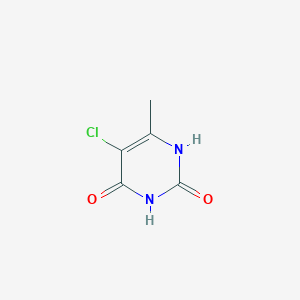

5-Chloro-6-methyluracil is a halogenated derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The presence of a chlorine atom at the 5th position and a methyl group at the 6th position on the uracil ring structure distinguishes it from the parent compound. This modification can potentially alter the compound's physical, chemical, and biological properties, making it a subject of interest in various chemical and pharmacological studies.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through different chemical pathways. For instance, oxidative halogenation has been employed to prepare halo derivatives of 6-methyluracil, where elemental halogens and potassium halides were used as halogenating agents, and NaNO3 and H2O2 served as oxidizing agents. This method led to the formation of this compound among other products, depending on the reaction conditions . Another approach involved the chlorination of 6-methyl-5-nitrouracil with molecular chlorine, resulting in chlorinated derivatives .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be inferred from studies on similar compounds. For example, the crystal structure of 5-ethyl-6-methyluracil was determined, revealing non-planar pyrimidine rings and hydrogen bonding patterns that contribute to the stability of the crystal structure . These structural insights are valuable for understanding the behavior of this compound in various environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its reactive sites. The chlorination of 5-nitro-6-methyluracil with molecular chlorine, for instance, leads to chlorinated derivatives with different substitution patterns . Additionally, the fluorination of 6-methyluracil derivatives has been shown to afford derivatives of 5-fluoro-6-methyluracil, indicating that halogenation reactions are feasible for this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be deduced from studies on related compounds. For example, the sorption properties of 5-hydroxy-6-methyluracil were investigated, revealing the molecule's ability to participate in hydrophilic and hydrophobic interactions, which could be relevant for this compound as well . The oxidative halogenation study also provides insights into the stability of the CH2F linkage in fluorinated derivatives, which could have parallels in the chlorinated counterparts .

Aplicaciones Científicas De Investigación

Oxidative Halogenation and Derivative Synthesis

- An efficient method for preparing halo derivatives of 6-methyluracil, including 5-Chloro-6-methyluracil, utilizes oxidative halogenation. This process employs elemental halogens and potassium halides as halogenating agents, with NaNO3 and H2O2 as oxidizing agents. This method facilitates the synthesis of various derivatives, such as 5-halo-6-methyluracil and 5,5-dihalo-6-hydroxy-6-methyl-5,6-dihydrouracil, demonstrating the versatility of this compound in organic synthesis (Kasradze et al., 2013).

Bioactive Compound Development

- The interaction of 6-methyluracil-5-sulfochloride (MUSC) with aliphatic alcohols was investigated to produce new methyl ether sulfate esters with antioxidant properties and potential as cytostatics. This research underscores the application of this compound derivatives in developing compounds with significant biological activity (Abdo-Allah et al., 2017).

Coordination Compound Synthesis

- A study utilized 6-chloro-3-methyluracil as a novel building block for generating a new bioactive copper(II) complex, showcasing its potential in the synthesis of coordination compounds with notable biofunctional properties, including antibacterial and antioxidant activities (Kumar et al., 2021).

Reaction Mechanism Exploration

- Research on the reaction of 4-chloro-2-ethylthio-6-methylpyrimidine with 30% H2O2 in ethanol highlighted the formation of this compound instead of the expected product. This study provides insight into the reaction mechanisms and transformations of pyrimidine derivatives (Glushkov et al., 1971).

Sorption Property Analysis

- The structure and sorption properties of 5-hydroxy-6-methyluracil were examined, revealing a network structure with hydrophilic and hydrophobic cavities. This analysis suggests that this compound derivatives could have potential applications in sorption and separation processes (Ivanov et al., 2005).

Mecanismo De Acción

Target of Action

5-Chloro-6-methyluracil is a derivative of uracil, a common and naturally occurring pyrimidine nucleobase . As such, it is likely to interact with similar biological targets as uracil, which is found in RNA and base pairs with adenine .

Mode of Action

For instance, 6-methyluracil, a closely related compound, has been found to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . It’s plausible that this compound may have similar interactions with its targets.

Biochemical Pathways

Uracil is a key component of RNA and plays a crucial role in the process of transcription, where it base pairs with adenine and replaces thymine .

Pharmacokinetics

The molecular weight of 6-methyluracil, a related compound, is 1261133 , which may give some indication of the likely pharmacokinetic properties of this compound.

Action Environment

Environmental factors such as pH, clay and organic matter content, moisture content, and temperature can affect the rate of degradation for compounds in soil . These factors could potentially influence the action, efficacy, and stability of this compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTMPDGCVOWZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166829 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16018-87-4 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16018-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-Methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary mechanism of action of 5-chloro-6-methyluracil derivatives as herbicides?

A1: this compound derivatives, particularly those like terbacil and bromacil, primarily act by inhibiting photosynthesis. [] They disrupt the photosynthetic process in susceptible plants, leading to a reduction or cessation of energy production, ultimately resulting in plant death.

Q2: How does terbacil affect photosynthesis in susceptible plants like ivyleaf morningglory?

A2: Terbacil causes a rapid and nearly complete inhibition of photosynthesis in susceptible plants like ivyleaf morningglory. [, ] This inhibition is irreversible, ultimately leading to the plant's death.

Q3: How does the effect of terbacil on photosynthesis differ between susceptible and tolerant plant species?

A3: While terbacil severely inhibits photosynthesis in susceptible plants, tolerant species like peppermint experience only a temporary decrease in photosynthetic activity. [, ] This difference in response contributes to the selective herbicidal action of terbacil.

Q4: Does terbacil's effect on photosynthesis in susceptible plants differ depending on the application method?

A4: Terbacil effectively inhibits photosynthesis in susceptible plants regardless of whether it is applied to the foliage or the roots. [] This indicates a systemic mode of action, with the herbicide eventually reaching the site of photosynthesis within the plant.

Q5: How does the presence of adventitious roots in the shoot zone affect the herbicidal activity of terbacil?

A5: The presence of adventitious roots in the shoot zone can increase foliage injury caused by terbacil in some plants, such as corn and sorghum. [] This suggests that these roots contribute to the uptake and translocation of terbacil within the plant, potentially increasing its concentration at the target site.

Q6: What is the molecular formula and weight of this compound (terbacil)?

A6: The molecular formula of this compound (terbacil) is C7H9ClN2O2, and its molecular weight is 188.61 g/mol. []

Q7: Are there any spectroscopic data available for terbacil?

A7: While the provided research does not explicitly mention specific spectroscopic data for terbacil, its analysis by electron capture gas chromatography has been described. [] This technique suggests the presence of electrophilic groups within the terbacil molecule, enabling its detection using this method.

Q8: What factors influence the leaching potential of bromacil in soil?

A8: The leaching potential of bromacil can be affected by the presence of other herbicides in the soil. [] For instance, metolachlor, terbacil, oxadiazon, simazine, and trifluralin have been shown to reduce bromacil leaching under specific conditions.

Q9: Can microorganisms degrade bromacil and terbacil in soil?

A9: Yes, microbial degradation of bromacil and terbacil has been observed in soil. [] The degradation rate is influenced by factors such as soil moisture and the presence of organic matter.

Q10: How does the structure of this compound derivatives influence their herbicidal activity?

A10: The specific substituents on the this compound ring significantly affect the herbicidal activity and selectivity of these compounds. [, ] Small changes in the substituents can alter their interaction with target sites in plants, leading to differences in weed control efficacy and crop tolerance.

Q11: Has any phytotoxicity been observed with the use of terbacil in fruit trees?

A11: While terbacil effectively controls weeds in fruit tree orchards, higher dosages or specific application timings can cause phytotoxicity. [, ] This phytotoxicity is often observed as chlorosis or reduced fruit size and yield.

Q12: What analytical methods are commonly used to detect and quantify terbacil?

A12: Terbacil can be analyzed using techniques like electron capture gas chromatography [] and high performance liquid chromatography (HPLC). [] These methods allow for the sensitive and specific detection and quantification of terbacil in various matrices.

Q13: Does the use of terbacil pose any environmental concerns?

A13: While terbacil offers effective weed control, its use raises environmental concerns due to its potential to leach into groundwater and its impact on non-target organisms. [, ] Therefore, its application requires careful consideration and management to minimize potential ecological risks.

Q14: Are there any viable alternatives to using this compound derivatives for weed control?

A14: Research explores alternative weed control strategies, including cultural practices, mechanical methods, and the use of other herbicide classes with different modes of action. [, , ] These alternatives aim to minimize reliance on this compound derivatives and mitigate their potential environmental impact.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.